molecular formula C18H22N2O3S B249094 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE

Cat. No.: B249094
M. Wt: 346.4 g/mol
InChI Key: LQJJUXXQTJGLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a thiophene-2-carbonyl group and a 2,3-dimethoxyphenylmethyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the thiophene-2-carbonyl group: This step involves the acylation of the piperazine ring using thiophene-2-carbonyl chloride under basic conditions.

    Attachment of the 2,3-dimethoxyphenylmethyl group: This is typically done through a nucleophilic substitution reaction where the piperazine derivative reacts with 2,3-dimethoxybenzyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH controls to drive the reactions towards desired products.

Scientific Research Applications

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. The pathways involved may include binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE include other piperazine derivatives with different substituents. These compounds can vary in their chemical reactivity, biological activity, and applications. For example:

    1-(4-Methoxyphenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various pharmaceuticals.

    1-(2-Thienyl)piperazine: Studied for its potential neuropharmacological effects.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-3-5-14(17(15)23-2)13-19-8-10-20(11-9-19)18(21)16-7-4-12-24-16/h3-7,12H,8-11,13H2,1-2H3

InChI Key

LQJJUXXQTJGLEL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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